4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine is a novel nucleoside analogue characterized by its unique structural features and potential applications in biochemical research. This compound consists of an imidazo[4,5-c]pyridine core, which is substituted at the 1-position with a 2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl moiety. The presence of the amino group at the 4-position enhances its reactivity and biological activity.
The compound is synthesized through established chemical methods that involve the modification of ribofuranose derivatives and the imidazo[4,5-c]pyridine framework. It has been studied for its potential applications in nucleic acid chemistry and medicinal chemistry, particularly regarding its interactions with RNA and DNA.
This compound falls under the category of nucleoside analogues, specifically designed to mimic natural nucleosides while providing enhanced properties for various scientific applications. Its classification as a nucleoside analogue indicates its relevance in studies related to antiviral and anticancer activities.
The synthesis of 4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine involves several key steps:
The reactions are typically conducted in dry organic solvents like pyridine or DMF (dimethylformamide) and may require specific temperatures and reaction times to ensure high yields and purity. Purification techniques such as column chromatography are employed to isolate the desired product from by-products.
The molecular structure of 4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine can be represented as follows:
The structure features a pyridine ring fused with an imidazole ring, along with a ribofuranosyl sugar moiety that is heavily substituted with silyl groups for stability and solubility.
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques for confirming the structure of this compound. Characteristic peaks in NMR spectra provide insights into the environment of hydrogen atoms within the molecule.
The compound can participate in various chemical reactions typical for nucleoside analogues:
These reactions are typically carried out under controlled conditions to avoid degradation of sensitive functional groups. Careful monitoring using analytical techniques ensures successful transformations.
The mechanism of action for 4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine primarily involves its interaction with nucleic acids. The imidazo[4,5-c]pyridine structure allows it to intercalate or bind within RNA or DNA strands, potentially inhibiting replication processes or altering secondary structures.
Studies have shown that similar nucleoside analogues exhibit antiviral properties by mimicking natural substrates in viral replication cycles. This compound's ability to disrupt normal nucleic acid function could lead to therapeutic applications against viral infections.
Relevant data from analytical methods confirm these properties, supporting its use in various scientific applications .
4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine has several potential applications:
Modified nucleosides constitute a cornerstone of antiviral and anticancer therapeutic development, with strategic alterations made to either the heterocyclic base or sugar moiety to enhance target specificity, metabolic stability, or cellular uptake. The compound 4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine (Molecular Formula: C₂₉H₅₆N₄O₄Si₃; MW: 609.04 g/mol) exemplifies a triply modified synthetic nucleoside featuring:
Table 1: Structural Features of Key Nucleoside Derivatives
Compound Name | Base Modification | Sugar Modification | Molecular Formula |
---|---|---|---|
4-Amino-1-(tri-O-TBDMS-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine | Imidazo[4,5-c]pyridine with 4-NH₂ | 2',3',5'-tri-O-TBDMS protection | C₂₉H₅₆N₄O₄Si₃ |
3-Deazaadenosine (desilylated analog) | Imidazo[4,5-c]pyridine | Unprotected β-D-ribofuranose | C₁₁H₁₄N₄O₄ |
Adenosine | Purine (unmodified) | Unprotected β-D-ribofuranose | C₁₀H₁₃N₅O₄ |
This structural class falls under "C-nucleosides" where the base is fused to the sugar via a C-C bond, contrasting classical N-nucleosides. Such modifications enhance resistance to phosphorylases and alter electron distribution within the base, potentially disrupting viral replication machinery [3] [6].
The TBDMS protecting group serves dual roles in nucleoside chemistry:
Table 2: Impact of TBDMS Protection on Nucleoside Properties
Property | 3-Deazaadenosine (Unprotected) | Tri-O-TBDMS Derivative | Functional Significance |
---|---|---|---|
Molecular Weight | 266.25 g/mol | 609.04 g/mol | Enhanced lipophilicity |
Solubility (H₂O) | 10 mg/mL (60°C) | Insoluble | Requires organic solvents for handling |
Melting Point | 228–229°C | Not reported | Stability during storage |
Synthetic Utility | Final compound | Key intermediate | Enables regioselective functionalization |
Imidazo[4,5-c]pyridine nucleosides emerged in the 1970s–1990s as mimics of purine nucleosides, designed to circumvent metabolic limitations of natural analogs:
The current TBDMS-protected compound represents an optimized synthetic handle, enabling efficient production of 3-deazapurine nucleosides—validated by its commercial availability from suppliers like Santa Cruz Biotechnology (Catalog # sc-209913) at research scales [2].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0